2-(Benzyloxy)cyclohexan-1-amine hydrochloride
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Overview
Description
2-(Benzyloxy)cyclohexan-1-amine hydrochloride is a chemical compound with the molecular formula C13H20ClNO and a molecular weight of 241.76 g/mol . It is a derivative of cyclohexanamine, where a benzyloxy group is attached to the cyclohexane ring. This compound is often used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)cyclohexan-1-amine hydrochloride typically involves the reaction of cyclohexanone with benzyl alcohol in the presence of a suitable catalyst to form 2-(benzyloxy)cyclohexanone. This intermediate is then subjected to reductive amination using ammonia or an amine source to yield 2-(benzyloxy)cyclohexan-1-amine. Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as temperature control, pressure adjustments, and the use of industrial-grade catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)cyclohexan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the benzyloxy group, yielding cyclohexanamine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming new amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: Benzoic acid or benzaldehyde derivatives.
Reduction: Cyclohexanamine derivatives.
Substitution: Various substituted amine derivatives.
Scientific Research Applications
2-(Benzyloxy)cyclohexan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and as a building block for bioactive compounds.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)cyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(Benzyloxy)ethanamine hydrochloride: Similar structure but with an ethanamine backbone.
2-(Benzyloxy)propylamine hydrochloride: Contains a propylamine backbone.
2-(Benzyloxy)butylamine hydrochloride: Features a butylamine backbone.
Uniqueness
2-(Benzyloxy)cyclohexan-1-amine hydrochloride is unique due to its cyclohexane ring, which imparts distinct steric and electronic properties compared to its linear counterparts. This uniqueness makes it valuable in specific synthetic and research applications where these properties are advantageous
Properties
IUPAC Name |
2-phenylmethoxycyclohexan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11;/h1-3,6-7,12-13H,4-5,8-10,14H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODDBKOFUCJGDJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)OCC2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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